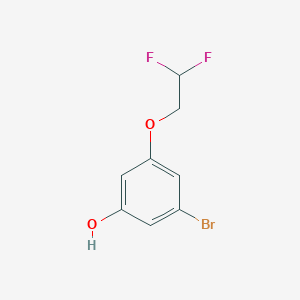
3-Bromo-5-(2,2-difluoroethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(2,2-difluoroethoxy)phenol is a chemical compound with the molecular formula C8H7BrF2O2 It is characterized by the presence of a bromine atom, a difluoroethoxy group, and a phenol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrophilic halogenation of phenol with bromine, followed by the reaction with 2,2-difluoroethanol under suitable conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 3-Bromo-5-(2,2-difluoroethoxy)phenol may involve continuous flow processes to ensure safety and efficiency. Tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then converted to the desired product through subsequent reactions . This method offers advantages such as reduced side reactions, improved yield, and energy savings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(2,2-difluoroethoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, while reduction reactions can convert it to hydroquinones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce quinones.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(2,2-difluoroethoxy)phenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(2,2-difluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoroethoxy groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-(trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a difluoroethoxy group.
3-Bromo-2-(2,2-difluoroethoxy)phenol: Similar but with the difluoroethoxy group at a different position on the phenol ring.
Uniqueness
3-Bromo-5-(2,2-difluoroethoxy)phenol is unique due to the specific positioning of the bromine and difluoroethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H7BrF2O2 |
|---|---|
Molekulargewicht |
253.04 g/mol |
IUPAC-Name |
3-bromo-5-(2,2-difluoroethoxy)phenol |
InChI |
InChI=1S/C8H7BrF2O2/c9-5-1-6(12)3-7(2-5)13-4-8(10)11/h1-3,8,12H,4H2 |
InChI-Schlüssel |
KUNFYLRCTJECMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1OCC(F)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


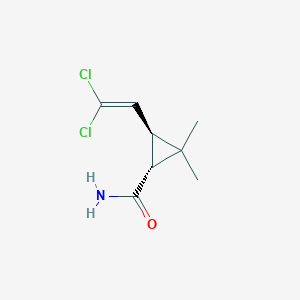
![N[3-[(4-Amino-6,7-dimethoxyquinaolin-2-yl)methylamino]propyl]formamide Hydrochloride; Alfuzosin Hydrochloride Impurity E (EP)](/img/structure/B13432705.png)
![5-[1-(2-Fluorophenyl)-2-oxo-2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B13432719.png)

![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetic acid](/img/structure/B13432726.png)
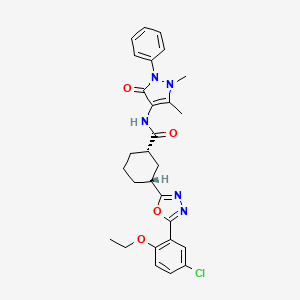



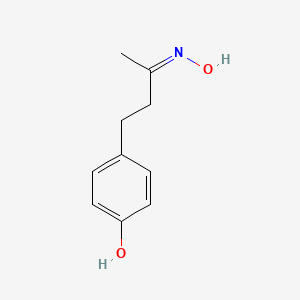
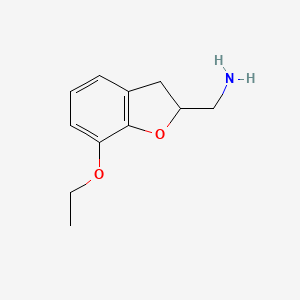
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13432773.png)
![1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13432780.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)
